Nickel(2+) palmitate

Beschreibung

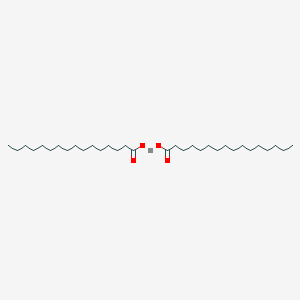

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

13654-40-5 |

|---|---|

Molekularformel |

C32H62NiO4 |

Molekulargewicht |

569.5 g/mol |

IUPAC-Name |

hexadecanoate;nickel(2+) |

InChI |

InChI=1S/2C16H32O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |

InChI-Schlüssel |

LXHKZDOLHOQBTR-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |

Andere CAS-Nummern |

13654-40-5 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Nickel 2+ Palmitate and Analogous Complexes

Conventional and Emerging Synthesis Routes for Nickel(II) Carboxylates

The production of simple nickel(II) carboxylate salts and their coordination complexes relies on established chemical principles, which are continuously being refined for improved outcomes.

Precipitation, or metathesis reaction, is a straightforward and widely used method for synthesizing nickel(II) carboxylates. This technique involves the reaction of a soluble nickel(II) salt with a salt of the desired carboxylic acid, typically an alkali metal salt, in a suitable solvent. The insolubility of the resulting nickel(II) carboxylate in the reaction medium drives the formation of a precipitate, which can then be isolated.

A direct synthesis of nickel(II) palmitate hydrate ([Ni(CH₃(CH₂)₁₄COO)₂(H₂O)₂]) is achieved by reacting nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with sodium palmitate (CH₃(CH₂)₁₄COONa) tandfonline.com. Similarly, other nickel carboxylates like nickel fumarate can be prepared by a precipitation reaction between nickel acetate and fumaric acid in methanol at room temperature mdpi.com. The reaction mixture, upon stirring, yields a bluish-green precipitate of nickel fumarate tetrahydrate mdpi.com. The general principle involves a double displacement reaction, as illustrated by the synthesis of nickel(II) amino acid complexes where various nickel(II) salts (nitrate, sulfate, chloride, acetate) are reacted with the sodium salt of the ligand in methanol nih.gov.

| Reactants | Product | Method | Reference |

| NiCl₂·6H₂O + Sodium Palmitate | [Ni(CH₃(CH₂)₁₄COO)₂(H₂O)₂] | Precipitation | tandfonline.com |

| Nickel Acetate + Fumaric Acid | Nickel Fumarate Tetrahydrate | Precipitation | mdpi.com |

| Ni(NO₃)₂·6H₂O + Sodium salt of L-tyrosine derivative | Trinuclear Ni(II) complex | Precipitation/Self-assembly | nih.gov |

Electrochemical synthesis presents a simple, efficient, and high-purity alternative for producing nickel(II) carboxylates. This one-step method involves the direct anodic dissolution of a nickel metal anode in an organic solvent, such as acetonitrile, containing the desired carboxylic acid (RCOOH) asianpubs.orgresearchgate.net.

In this process, the nickel anode oxidizes to Ni²⁺ ions, which then react with the carboxylate anions formed at the cathode to produce the polymeric nickel(II) carboxylate complex, {Ni(OOCR)₂}n asianpubs.orgresearchgate.net. The efficiency of this method is enhanced by the use of a supporting electrolyte, like tetrabutylammonium chloride, which increases the electrical conductivity of the system asianpubs.orgresearchgate.net. This technique is noted for its high current efficiency and the exceptional purity of the resulting products asianpubs.orgresearchgate.net. Furthermore, if the oxidation is performed in the presence of other neutral ligands, more complex coordination compounds can be synthesized directly asianpubs.orgresearchgate.net.

| Parameter | Description | Reference |

| Method | Direct anodic dissolution of nickel metal. | asianpubs.orgresearchgate.net |

| Anode | Nickel Metal | asianpubs.orgresearchgate.net |

| Cathode | Inert (e.g., Platinum) | asianpubs.orgresearchgate.net |

| Electrolyte | Carboxylic Acid (RCOOH) in Acetonitrile | asianpubs.orgresearchgate.net |

| Supporting Electrolyte | Tetrabutylammonium chloride | asianpubs.orgresearchgate.net |

| Product | Polymeric nickel(II) carboxylate complexes, {Ni(OOCR)₂}n | asianpubs.orgresearchgate.net |

| Advantages | Simple, efficient, one-step route, high purity, high yield. | asianpubs.orgresearchgate.net |

Controlled Synthesis Strategies for Nickel(II) Carboxylate-Derived Nanomaterials

Nickel(II) carboxylates are valuable precursors for the synthesis of nickel-based nanomaterials, including metallic nanoparticles, oxides, and phosphides. The organic carboxylate ligand can act as a stabilizing agent or be thermally decomposed in a controlled manner to yield the desired nanostructure.

The sol-gel method is a versatile technique for fabricating metal oxide nanoparticles. While many studies report using inorganic nickel salts like nickel nitrate, the process is adaptable for nickel carboxylate precursors. The method involves the formation of a colloidal suspension (sol) that is then gelated to form a solid network.

In a typical synthesis of nickel oxide (NiO) nanoparticles, a nickel precursor is dissolved, and a precipitating agent like sodium hydroxide is added to form nickel hydroxide precipitates researchgate.netpisrt.org. These precipitates are then washed, dried, and calcined at high temperatures (e.g., 550°C) to yield the final NiO nanoparticles pisrt.orgsemanticscholar.orgpisrt.org. The use of a nickel carboxylate precursor in this process would involve its hydrolysis and condensation to form the gel, followed by calcination to remove the organic component and form the metal oxide. The sol-gel method offers advantages such as homogeneous mixing, good crystallinity, and uniform particle size distribution pisrt.orgpisrt.org.

Chemical precipitation is a common and cost-effective route for synthesizing precursors for nickel-based nanoparticles. This approach involves dissolving a nickel salt, such as a carboxylate, and adding a precipitating agent to form an insoluble nickel compound, often nickel hydroxide or a complex salt.

For instance, NiO nanoparticles can be synthesized by precipitating a nickel precursor with sodium hydroxide sadrn.com. The resulting light green precipitate is collected, washed, dried, and finally calcined (e.g., at 600°C for 4 hours) to produce the desired NiO nanoparticles nanobioletters.com. The properties of the final nanoparticles can be controlled by adjusting reaction parameters and using surfactants like PVP, PEG, or CTAB to manage particle size and prevent agglomeration sadrn.com. Nickel(II) aryloxides have also been used as tailored precursors in solution precipitation routes to generate nickel metal nanoparticles with varying crystalline phases labpartnering.org.

Microwave-assisted synthesis (MAS) is an emerging "green" method that often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating nih.gov. This technique has been effectively applied to the synthesis of nickel phosphide (Ni₂P) catalysts.

In a novel approach, bulk and supported Ni₂P catalysts were synthesized from nickel hypophosphite precursors using a microwave reactor rsc.orgresearchgate.net. The reaction was completed rapidly, at 230°C for only 5 minutes rsc.orgresearchgate.net. A key advantage of this method is that the rapid, uniform heating provided by microwaves does not cause sintering of the Ni₂P particles, resulting in catalysts with high activity rsc.orgresearchgate.net. While this specific example uses nickel hypophosphite, the principle of using microwave irradiation to rapidly decompose a nickel precursor in the presence of a phosphorus source is applicable to systems starting with nickel carboxylates. This method has been used to create catalysts for the hydrodeoxygenation of methyl palmitate, a derivative of palmitic acid rsc.orgresearchgate.net.

| Synthesis Method | Precursor Type | Key Features | Product | Reference |

| Sol-Gel | Nickel Carboxylate (or other salts) | Formation of sol, gelation, drying, calcination. | NiO Nanoparticles | pisrt.orgpisrt.org |

| Chemical Precipitation | Nickel Carboxylate (or other salts) | Use of precipitating agent (e.g., NaOH), optional surfactants. | NiO Nanoparticles | sadrn.comnanobioletters.com |

| Microwave-Assisted | Nickel Precursor + Phosphorus Source | Rapid heating, short reaction times, no particle sintering. | Ni₂P Nanocatalysts | rsc.orgresearchgate.net |

Parametric Influence on Synthetic Outcomes and Material Characteristics

The synthesis of nickel(II) carboxylates, such as nickel(2+) palmitate, and analogous metallic complexes is a nuanced process where the final characteristics of the material are intricately linked to the parameters of the reaction environment. Factors including the concentration of precursors, the choice of reducing agents and solvents, and reaction temperature and time are critical in directing the synthetic pathway. mdpi.com These parameters govern the nucleation and growth rates of nanoparticles, ultimately influencing their morphology, size, and structural properties. mdpi.com A controlled synthesis is paramount for tailoring the features of the resulting nanomaterials for specific applications. mdpi.com

Precursor Concentration Effects on Nanoparticle Morphology and Size

The concentration of the nickel precursor, such as a nickel(II) salt, is a critical factor that directly influences the nucleation and growth kinetics of the resulting nanoparticles. mdpi.com Altering the initial concentration of the metal salt can lead to significant variations in the size and shape of the synthesized nanostructures. mdpi.com Research has demonstrated a clear correlation between the concentration of Ni²⁺ ions and the dimensions of the final nanoparticles. mdpi.com

For instance, in the synthesis of chain-like nanostructured materials, a direct relationship between the molar concentration of the Ni²⁺ precursor and the diameter of the resulting nanoparticle chains has been observed. mdpi.com As the concentration of the nickel precursor increases, the diameter of the nanostructures also increases systematically. mdpi.com This trend highlights that the concentration of the initial mixture plays a significant role in defining the microstructure of the nanocatalyst. mdpi.com

Influence of Ni²⁺ Precursor Concentration on Nanoparticle Diameter

| Ni²⁺ Concentration (mM) | Resulting Nanoparticle Diameter (nm) |

|---|---|

| 5 | 70 |

| 10 | 100 |

| 20 | 180 |

| 50 | 380 |

This table illustrates the direct correlation between the initial concentration of the nickel precursor and the diameter of the resulting chain-like nanostructures, based on findings from scientific studies. mdpi.com

Similarly, studies on other metallic nanoparticle systems have reinforced this principle. In the synthesis of CexSn1−xO2 nanoparticles, a direct proportionality was found between the precursor concentration values and the resulting particle size, which ranged from 6 to 21 nm. nih.govresearchgate.net For nickel-based materials specifically, increasing the nickel concentration has been shown to result in an increase in both the diameter (from 60 to 130 nm) and the length (from ~1.50 to ~6.00 µm) of nanowires. scispace.com The morphology itself can also be affected; in the formation of cathode materials, increasing nickel content in the precursor can shift the structure from nano-sheet assemblies to nano-needle interwoven structures. annexpublishers.com

The Role of Reducing Agents and Solvents in Nanostructure Formation

The selection of reducing agents and solvents is fundamental in the synthesis of nickel nanoparticles and related complexes, as these components directly influence the reduction of nickel ions (Ni²⁺) to nickel atoms (Ni°) and mediate the subsequent nanoparticle formation. mdpi.com

Reducing Agents: The primary function of a reducing agent is to donate electrons to reduce Ni²⁺ to its metallic state (Ni°). mdpi.com The strength and concentration of the reducing agent can significantly affect the reaction kinetics and, consequently, the final particle characteristics. nih.gov Commonly used reducing agents in nickel nanoparticle synthesis include hydrazine (N₂H₄), sodium borohydride (NaBH₄), polyalcohols, and oleylamine. mdpi.comresearchgate.net

The choice of reducing agent can impact the crystalline size of the nanoparticles. For example, in the synthesis of nickel oxide nanoparticles, using sodium hydroxide (NaOH) as a reducing agent resulted in an average crystallite size of 25.3 nm, while using ammonia (NH₃) produced a slightly larger average size of 27.54 nm. nanoient.orgnanoient.org

Furthermore, the molar ratio of the reducing agent to the nickel precursor can alter both the size and morphology of the nanoparticles. In a synthesis using hydrazine hydrate, changing the molar ratio of N₂H₄/Ni²⁺ from 10:1 to 15:1 resulted in a morphological shift from star-like shapes to spherical particles, accompanied by a decrease in average size. ijtrd.com

Effect of Hydrazine Molar Ratio on Nickel Nanoparticle Morphology and Size

| N₂H₄/Ni²⁺ Molar Ratio | Resulting Morphology | Average Size (nm) |

|---|---|---|

| 10:1 | Star-like | 70-90 |

| 15:1 | Spherical | 50-80 |

This table demonstrates how adjusting the molar ratio of the reducing agent (hydrazine) to the nickel precursor influences the shape and size of the synthesized nanoparticles. ijtrd.com

Solvents: The solvent plays a multifaceted role in the synthesis. It acts as a medium for the reaction, and its properties, such as viscosity and polarity, can affect ion diffusion, thereby modifying the size and shape of the nanoparticles. mdpi.com Polyols like ethylene glycol are frequently used as solvents and can also serve as reducing agents. mdpi.comeurekaselect.com Ethylene glycol, for instance, has been identified as playing a crucial role in the formation of nickel nanowires. scispace.com Other solvents, such as dibenzyl ether, can be used as co-solvents to fine-tune the reaction environment. nih.gov In some systems, oleylamine functions as both a solvent and a reducing agent, where a decrease in its relative amount can lead to the formation of larger particles. nih.gov

Advanced Applications in Catalysis and Materials Science

Catalytic Transformations Mediated by Nickel(II) Palmitate Analogues and Nickel-Based Catalysts

The versatility of nickel-based catalysts is prominently showcased in the oleochemical industry and the burgeoning field of biofuel production. These catalysts facilitate a range of transformations, primarily focusing on the hydrogenation and deoxygenation of fatty acids and their esters. Such processes are critical for converting biomass-derived feedstocks into valuable chemicals and fuels. Nickel's cost-effectiveness and unique catalytic properties make it an attractive alternative to more expensive precious metal catalysts.

Hydrogenation is a fundamental process in the oleochemical industry, aimed at modifying the physical and chemical properties of fats and oils by saturating the carbon-carbon double bonds in fatty acid chains. Nickel catalysts are the industry standard for these transformations.

The catalytic hydrogenation of unsaturated fatty acids is a well-established industrial process used to produce saturated fatty acids like stearic acid and palmitic acid. This process enhances the stability and raises the melting point of the fats. Supported nickel catalysts are widely employed for this purpose, where finely dispersed nickel particles are mounted on an inert support material to maximize the active surface area. aocs.org The reaction is typically carried out in a slurry phase under hydrogen pressure. aocs.org

Historically, the hydrogenation of unsaturated fatty acids required relatively high catalyst loadings (0.2% to 0.5% nickel) and harsh conditions, including temperatures above 150°C and pressures from 200 to over 1000 psig. google.com However, advancements have led to more efficient processes. For instance, using a combination of a nickel hydrogenation catalyst (0.025 to 0.3 wt%) and a copper chromite adjunct catalyst (0.5 to 3 wt%) allows for effective hydrogenation at temperatures of at least 150°C and pressures as low as 40 psig. google.com The hydrogenation of fatty acids is a race between the desired reaction and catalyst deactivation, which can occur through the formation of nickel soaps. chemanager-online.com To minimize this, higher hydrogen pressures and specialized nickel catalysts are utilized. chemanager-online.com

The hydrogenation of fatty acid esters, another key process in oleochemicals, also relies heavily on nickel catalysts to produce saturated esters, which are precursors to fatty alcohols and other derivatives. The fundamental principles of catalyst selection and process optimization are similar to those for fatty acid hydrogenation.

While methyl palmitate is a saturated fatty acid ester, related unsaturated esters are often hydrogenated. More pertinent to methyl palmitate itself is its selective hydrogenation to produce valuable fatty alcohols, such as cetyl alcohol (1-hexadecanol). This transformation requires catalysts that can selectively reduce the ester group without cleaving the C-O or C-C bonds.

Several advanced nickel-based catalytic systems have been developed for this purpose:

Ni-VOx/TiO2 Catalysts: This system has demonstrated high efficiency for the selective hydrogenation of methyl palmitate to cetyl alcohol. The synergy between nickel, vanadium oxide, and the titania support plays a crucial role. While metallic nickel and the TiO2 support are key for the conversion of methyl palmitate, the VOₓ species promotes the selective hydrogenation of the intermediate hexadecanal to cetyl alcohol. acs.org At 220°C and 4.0 MPa of H₂, this catalyst can achieve a cetyl alcohol selectivity of 90%. acs.org

Ni-In Catalysts: Nickel-indium intermetallic compounds (IMCs) supported on materials like ZrO₂ have shown good performance in the selective hydrogenation of methyl palmitate to hexadecanol in the aqueous phase, using methanol as an in-situ hydrogen donor. acs.org The interaction between nickel and indium atoms is believed to facilitate the desired hydrogenation pathway. acs.org

Supported Nickel-Rhenium Catalysts: The addition of rhenium to nickel catalysts supported on TiO₂ has been shown to yield highly efficient catalysts for the hydrogenation of esters to alcohols under mild conditions. rsc.org Rhenium promotes the formation of highly dispersed bimetallic species that strongly interact with the support, enhancing catalytic activity. rsc.org

Table 1: Performance of Various Nickel-Based Catalysts in the Selective Hydrogenation of Methyl Palmitate to Cetyl Alcohol

| Catalyst System | Support | Key Promoter/Feature | Selectivity to Cetyl Alcohol (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Ni-VOx | TiO2 | Vanadium Oxide (VOx) | 90 | 220°C, 4.0 MPa H2 | acs.org |

| Ni-In | ZrO2 | Indium (In) Intermetallic Compound | High Yield | 310-350°C, Aqueous phase with methanol | acs.org |

| Ni-Re | TiO2 | Rhenium (Re) | High Efficiency | Mild Conditions | rsc.org |

The conversion of fatty acids and their esters into alkanes, suitable for use as "green diesel" or "drop-in" biofuels, is a critical area of research. This transformation involves the removal of oxygen atoms from the feedstock, a process known as deoxygenation. Nickel-based catalysts are highly effective for these reactions, which can proceed through several pathways.

Hydrodeoxygenation (HDO) is a key pathway for converting fatty acids and esters into alkanes. In this process, the carboxylic acid or ester group is reduced to an alcohol, which is then dehydrated and hydrogenated to form an alkane with the same number of carbon atoms as the original fatty acid chain. This process consumes a significant amount of hydrogen.

Several nickel-based catalysts have been investigated for the HDO of palmitic acid and methyl palmitate:

Ni/SAPO-11: Nickel supported on silicoaluminophosphate-11 (SAPO-11) has shown excellent performance for the HDO of methyl palmitate. The synergistic effect between the metallic nickel and the acidic support is crucial. A 7 wt% Ni/SAPO-11 catalyst achieved a 93% yield of C15+ alkanes under mild conditions of 220°C and 2 MPa. researchgate.net

Ni-Phosphide/SAPO-11: Nickel phosphide catalysts supported on SAPO-11 have been studied for the combined hydrodeoxygenation and isomerization of methyl palmitate. mdpi.comsemanticscholar.org These catalysts can produce iso-alkanes, which have improved cold-flow properties, making them more suitable for diesel fuels. A 7% Ni₂P/SAPO-11 catalyst yielded 66% iso-C15-16 hydrocarbons at 340°C and 2 MPa. mdpi.com

Ni-Mo/ZSM-5: Nickel-molybdenum catalysts supported on ZSM-5 zeolite have demonstrated high conversion (near 99%) of palmitic acid at 300°C and 35 bar of hydrogen. These catalysts also promote hydroisomerization, leading to the formation of branched paraffins. researchgate.net

Ni₃Sn₂/TiO₂-ZrO₂: A nickel-tin intermetallic compound (Ni₃Sn₂) supported on a mixed titania-zirconia oxide has been shown to be highly active for the in-situ HDO of methyl palmitate using methanol as a hydrogen source. acs.org This catalyst primarily yields n-pentadecane through a decarbonylation/decarboxylation pathway, but HDO also occurs. acs.org

Simple Nickel(II) Compounds: Even simple, commercially available nickel(II) compounds like Ni(AcO)₂·4H₂O can catalyze the HDO of fatty acids using silanes as a reducing agent under relatively mild conditions, yielding alcohols and hydrocarbons. rsc.org

In addition to HDO, two other deoxygenation pathways, decarboxylation (DCO) and decarbonylation (DeCO), are significant in the nickel-catalyzed conversion of fatty acids to hydrocarbons. These pathways are advantageous as they require less or no external hydrogen.

Decarboxylation (DCO): This pathway involves the removal of the carboxyl group as carbon dioxide (CO₂), resulting in an alkane with one less carbon atom (C_n-1) than the original fatty acid.

Decarbonylation (DeCO): This pathway removes the carboxyl group as carbon monoxide (CO) and water, also producing a C_n-1 alkane.

The selectivity towards HDO, DCO, or DeCO is highly dependent on the specific nickel catalyst and reaction conditions:

Ni/SiO₂: Studies have shown that on a Ni/SiO₂ catalyst, the deoxygenation of palmitic acid primarily proceeds via direct decarboxylation (DCO₂) to form C15 alkanes. mdpi.com

Ni₁₂P₅/SiO₂: In contrast, a Ni₁₂P₅/SiO₂ catalyst exhibits competitive pathways. One major route is decarbonylation (DCO) to form C15 alkanes, while another is the HDO pathway, which produces C16 alkanes via a hexadecanol intermediate. mdpi.com

Ni₂P/SiO₂: Over a Ni₂P/SiO₂ catalyst, the formation of C15 alkanes is dominant, occurring through both direct decarbonylation (DCO) of palmitic acid and the dehydration of an intermediate to hexadecanal, followed by decarbonylation. mdpi.com

Ni-Cu Alloy Catalysts: A sulfur-free Ni-Cu alloy catalyst with a 1:1 ratio of Ni to Cu has shown an unprecedented 98% yield of pentadecane from palmitic acid via the decarbonylation pathway under mild conditions (250°C, 2 MPa H₂). bohrium.com The addition of copper facilitates the activation of the carboxylic group and weakens the adsorption of C-C bonds on the nickel surface. bohrium.com

Ni/ZrO₂: In hydrothermal conditions, a Ni/ZrO₂ catalyst was found to primarily promote decarbonylation and hydrogenolysis for the deoxygenation of palmitic acid, even with no or low external H₂ supply. pnnl.govosti.gov

Table 2: Dominant Deoxygenation Pathways of Palmitic Acid over Various Nickel-Based Catalysts

| Catalyst | Dominant Pathway(s) | Primary Alkane Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Ni/SiO₂ | Decarboxylation (DCO₂) | C15 | Direct C-C cleavage to form C15 and CO₂. | mdpi.com |

| Ni₁₂P₅/SiO₂ | Decarbonylation (DCO) & Hydrodeoxygenation (HDO) | C15 and C16 | Competitive pathways, with C15 yield being about twice that of C16. | mdpi.com |

| Ni₂P/SiO₂ | Decarbonylation (DCO) | C15 | Two pathways to C15: direct DCO and via a hexadecanal intermediate. | mdpi.com |

| Ni-Cu (1:1) | Decarbonylation (DeCO) | C15 (Pentadecane) | Achieved 98% yield of pentadecane under mild conditions. | bohrium.com |

| Ni/ZrO₂ | Decarbonylation (DeCO) & Hydrogenolysis | C15 and shorter chains | Effective in hydrothermal conditions with in-situ H₂ formation. | pnnl.govosti.gov |

Polymerization Catalysis by Nickel(II) Complexes

While not always directly employing nickel palmitate, the study of nickel(II) carboxylate complexes provides significant insight into mechanisms relevant to catalysts with long-chain ligands. These complexes have shown potential in various polymerization reactions. mdpi.com

Nickel(II) complexes are being investigated as alternative catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and widely used polymer. mdpi.comresearchgate.net Traditionally, tin-based catalysts have been used, but concerns about tin residue have driven the search for alternatives. acs.org

Research has shown that nickel(II) carboxylate complexes containing various N-donor ligands can effectively catalyze the ROP of rac-lactide. mdpi.com The catalytic activity is influenced by the structure of the complex, with lower rigidity of the metal core and higher basicity of the carboxylate ligands leading to increased performance. mdpi.com The carboxylate ligands play a key role, acting as proton carriers from the initiator molecule (like benzyl alcohol), which significantly impacts the reactivity of the catalytic complex. researchgate.net

In the presence of an initiator like benzyl alcohol, certain tetradentate nitrogen-coordinated Ni(II) complexes can achieve over 90% conversion of L-lactide within four hours. acs.orgacs.org The polymerization exhibits characteristics of a living polymerization, where the molecular weight of the resulting PLA shows a linear relationship with the monomer-to-catalyst ratio. acs.org The mechanism is believed to proceed via a coordination-insertion pathway, where the initiator coordinates to the nickel center, followed by insertion of the lactide monomer and subsequent ring opening. mdpi.com

| Catalyst System | Monomer | Conversion | Key Feature |

| Nickel(II) carboxylate complexes | rac-Lactide | High | Catalytic ability increases with higher basicity of carboxylate ligands. mdpi.com |

| Tetradentate nitrogen-coordinated Ni(II) complexes | L-Lactide | >90% in 4h | Polymerization can be operated in air without affecting the catalytic effect. acs.orgacs.org |

| Salen-type Schiff-base Ni(II) complexes | Lactide | High | Demonstrated controlled ROP with a linear relationship between conversion and molecular weight. researchgate.net |

Cross-Coupling Reactions Utilizing Nickel Catalysis

Nickel catalysis is a powerful tool for forming carbon-heteroatom bonds, which are crucial in organic synthesis. chemrxiv.org

The nickel-catalyzed O-arylation of carboxylic acids with aryl halides is an important reaction for synthesizing O-aryl esters. researchgate.net Recent studies have focused on understanding the mechanistic pathways of these reactions. Protocols using nickel complexes with bipyridine-based ligands have been developed that operate under photochemical, electrochemical, or thermal conditions. researchgate.net

Mechanistic investigations reveal that these reactions often proceed through a Ni(I)/Ni(III) catalytic cycle. chemrxiv.org Ligand-free protocols have also been developed, which can furnish O-aryl esters in high yields. chemrxiv.org Spectroscopic studies of these ligand-free systems have identified the resting state of the catalyst and the formation of a catalytically relevant Ni(I)–Ni(II) dimer. chemrxiv.org Furthermore, photocatalytic methods using nickel complexes with xanthine-based ligands have been shown to operate without an external photosensitizer, proceeding through a thermally controlled Ni(I)/Ni(III) cycle followed by photochemical regeneration of the active Ni(I) species. nih.govkaist.ac.kr These findings provide a comprehensive understanding of the cross-coupling reaction, highlighting the competition between productive catalysis and deleterious off-cycle pathways. chemrxiv.orgnih.gov

Advanced Materials Development from Nickel(II) Palmitate Precursors

Nickel(II) palmitate is an effective precursor for the synthesis of nickel and nickel-based nanomaterials with controlled size and shape (morphology). The long alkyl chains of the palmitate ligands play a crucial role in controlling the nucleation and growth of the nanoparticles during synthesis. Various chemical reduction methods can be employed to produce nickel nanoparticles from nickel salts, including nickel acetate, which is structurally similar to nickel palmitate. cranfield.ac.ukmdpi.com

By carefully controlling reaction parameters such as temperature, pH, precursor concentration, and ageing time, a variety of morphologies can be achieved. cranfield.ac.uksemarakilmu.com.my For example, using a wet chemical solution route with a nickel-hydrazine complex, spherical nanoparticles can be obtained by heating the solution to 55 °C for one hour, whereas star-shaped nanoparticles can be formed by heating to 70 °C for three hours. cranfield.ac.uk The concentration of the nickel precursor is also a critical factor; increasing the Ni²⁺ concentration can lead to the formation of larger, chain-like nanostructures. mdpi.com

The ability to control morphology is vital as the properties of nickel nanoparticles—including their magnetic, catalytic, and electronic properties—are highly dependent on their size and shape. cranfield.ac.uklabpartnering.org For instance, cube-shaped nickel nanoparticles have been reported to exhibit significantly higher magnetic saturation than spherical nanoparticles of the same size. labpartnering.org Therefore, the use of precursors like nickel(II) palmitate provides a versatile platform for tailoring the properties of nickel nanomaterials for specific applications in fields such as magnetic storage, catalysis, and electronics. cranfield.ac.uk

| Precursor | Method | Controlled Parameter(s) | Resulting Morphology |

| Nickel-hydrazine complex | Wet Chemical Reduction | Temperature, Ageing Time | Spherical, Star-shaped. cranfield.ac.uk |

| Nickel(II) salt | Liquid Phase Reduction | pH, Ni²⁺ concentration | Nanowires (low pH), Urchin-like particles (high pH). semarakilmu.com.my |

| Nickel(II) amides/alkoxides | Solution Precipitation | Precursor Type | Irregular shapes (8-15 nm) with different crystalline phases (fcc, hcp). labpartnering.org |

| Nickel Nitrate | Double Template Synthesis | Surfactant, Reducing Agent | 2D Mesoporous Nanoflakes. researchgate.net |

Integration into Composite Materials for Specific Functionalities (e.g., Phase Change Materials)

The integration of Nickel(2+) palmitate into composite materials is an area of growing interest, particularly for applications requiring enhanced thermal energy storage and transfer. One of the key functionalities being explored is its use in conjunction with phase change materials (PCMs). PCMs are substances that absorb and release large amounts of thermal energy during a phase transition, such as melting and solidifying, at a nearly constant temperature.

A significant challenge in the application of many PCMs, such as molten salts, is their low thermal conductivity, which impedes efficient heat transfer during the charging and discharging cycles. To address this, research has focused on the incorporation of high-conductivity materials to create composite PCMs with improved performance.

In one study, a shell-and-tube latent heat thermal energy storage (LHTES) system was developed using a eutectic molten salt as the PCM. To enhance the effective thermal conductivity of the molten salt, nickel foam was embedded within it to form a composite PCM. This approach was found to significantly improve the performance of the LHTES system. While this research used a molten salt as the primary PCM, the principle of using a highly conductive nickel-based foam to enhance thermal properties can be directly applied to systems utilizing this compound as the PCM. The inherent thermal properties of this compound, combined with the structural and conductive advantages of a nickel foam matrix, could lead to the development of advanced composite PCMs for medium-temperature solar energy applications .

The creation of a superhydrophobic and superoleophilic nickel palmitate coating on stainless steel meshes has also been demonstrated through a one-step electrodeposition process researchgate.net. This indicates the feasibility of creating composite materials where this compound is a key surface component, which could have applications in areas such as oil-water separation researchgate.net.

The thermal stability of metal palmitates, including this compound, has been investigated, showing decomposition occurs at elevated temperatures semanticscholar.org. This inherent thermal stability is a crucial characteristic for its application in thermal energy storage systems.

Interactive Data Table: Thermal Properties of a Molten Salt PCM Composite

| Property | Pure Molten Salt | Molten Salt/Nickel Foam Composite |

| Charging Time | Longer | Shorter |

| Discharging Time | Longer | Shorter |

| Mean Power | Lower | Higher |

| Energy Efficiency | Baseline | Improved |

This table illustrates the enhanced performance of a latent heat thermal energy storage system when nickel foam is incorporated with a molten salt phase change material, a concept applicable to this compound composites.

Exploration in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for a wide range of applications, including catalysis, gas storage, and separation researchgate.netkashanu.ac.irnih.gov. The exploration of this compound in the context of MOFs is primarily centered on its potential role as a precursor or a component in the synthesis of nickel-based MOFs.

While direct synthesis of a MOF using this compound as the primary linker has not been extensively detailed, related research provides strong indications of its potential. Nickel-based MOFs have been successfully synthesized using various carboxylate and pyridine-based linkers, demonstrating the versatility of nickel ions in forming these frameworks kashanu.ac.ir. The carboxylate groups of the palmitate ligand in this compound could theoretically coordinate with nickel centers to form extended network structures characteristic of MOFs.

One notable study investigated the use of a Ni-based MOF to catalyze the conversion of methyl palmitate into jet-fuel range hydrocarbons. In this research, the Ni-MOF was prepared with terephthalic acid hydroxylation. The study found that the engineered MOF exhibited a significant increase in surface area and active nickel atom content, leading to high conversion rates of methyl palmitate researchgate.net. This highlights the potential for designing nickel-containing MOFs that can interact with and chemically transform long-chain fatty acid derivatives like palmitates.

The synthesis of nickel(II) coordination polymers, which are structurally related to MOFs, has also been achieved using various organic ligands nih.govsemanticscholar.orgrsc.orgmdpi.comresearchgate.net. These studies demonstrate the coordination chemistry of nickel(II) with organic linkers, which is fundamental to the formation of MOFs. For instance, a nanostructured nickel-salicylic acid coordination polymer has been synthesized, which could be converted into porous NiO nanostructures upon heat treatment rsc.org. This suggests a pathway where a this compound-based coordination polymer could be used as a precursor to synthesize nanostructured nickel oxides with specific catalytic or material properties.

Furthermore, the development of nickel-based MOFs for energy storage applications, such as in Li-ion batteries, has been reported. In one case, a nickel fumarate MOF was synthesized and showed promising electrochemical properties mdpi.com. This opens up the possibility of exploring this compound-derived MOFs for similar energy storage applications.

Interactive Data Table: Properties of a Ni-Based MOF for Catalysis

| Catalyst Property | Before BDC Hydroxylation | After BDC Hydroxylation |

| Strong Acid Concentration (mmol/g) | 0 | 0.75 |

| Active Nickel Atom Content (%) | 5.05 | 5.70 |

| BET Surface Area (m²/g) | 57.6 | 901 |

| Methyl Palmitate Conversion | Lower | 98% |

| Jet-Fuel Selectivity | 68% | 82% |

This table summarizes the enhanced catalytic performance of a Ni-based MOF after modification, as demonstrated in the conversion of methyl palmitate. researchgate.net

Theoretical and computational chemistry provides powerful tools for investigating the intricate properties and behaviors of coordination compounds like this compound. These methods offer molecular-level insights that are often inaccessible through experimental techniques alone. By modeling the geometric structures, electronic properties, and reaction dynamics, researchers can gain a fundamental understanding of the factors governing the compound's behavior. This section details the key theoretical approaches employed to study nickel complexes, with relevance to metal carboxylates such as this compound.

Advanced Analytical Methods in Metal Fatty Acid Complex Research

High-Sensitivity Trace Metal Analysis

Accurate quantification of the metallic component is fundamental to understanding the stoichiometry and properties of nickel(2+) palmitate. High-sensitivity techniques are crucial for determining the purity of the complex and for studying its behavior and distribution in various matrices, often at trace or ultra-trace levels.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier technique for the elemental quantification of nickel in metal-organic complexes due to its exceptional sensitivity, low detection limits, and high throughput capabilities. The method involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma. The plasma atomizes and ionizes the sample, and the resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

In the context of this compound, ICP-MS is used to determine the precise nickel content, verifying the stoichiometry of the synthesized complex. For such analyses, the organic matrix must first be decomposed, usually through microwave-assisted acid digestion, to liberate the nickel ions into a solution compatible with the ICP-MS instrument. scirp.org The choice of acid, typically nitric acid, is critical to ensure complete digestion without introducing spectral interferences. geoscienceworld.org

A significant challenge in ICP-MS analysis is the potential for spectral interferences, where ions from the plasma, matrix, or solvents have the same mass-to-charge ratio as the target analyte isotope. nemi.gov For nickel, polyatomic interferences from calcium (e.g., ⁴⁴Ca¹⁶O⁺ on ⁶⁰Ni⁺) can be problematic in biological or environmental samples. nemi.gov Modern ICP-MS instruments employ collision/reaction cells or triple quadrupole technology to effectively remove these interferences, ensuring accurate quantification even at trace levels. researchgate.netmdpi.com The technique offers excellent detection limits, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, making it suitable for a wide array of research applications. scirp.orgresearchgate.net

Table 1: Performance Characteristics of ICP-MS for Nickel Analysis

| Parameter | Typical Value | Reference |

|---|---|---|

| Detection Limit | 0.01 - 0.05 µg/L | scirp.org |

| Precision (RSD) | < 5% | scirp.org |

| Recovery | 92.0% - 112.0% | scirp.org |

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for the determination of metals, including nickel. dergipark.org.trresearchgate.net The principle involves measuring the absorption of light by free atoms in the gaseous state. ste-mart.com For this compound analysis, the sample is first atomized, typically in a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS, GFAAS). nemi.govnemi.gov A light source specific to nickel, such as a hollow-cathode lamp, emits a characteristic wavelength that is absorbed by the nickel atoms. According to the Beer-Lambert law, the amount of light absorbed is proportional to the concentration of the nickel atoms.

Flame AAS is a simpler, faster, and less expensive method, suitable for concentrations in the parts-per-million (ppm) range. dergipark.org.trresearchgate.net GFAAS offers significantly lower detection limits, reaching the parts-per-billion (ppb) level, by confining the atomized sample in a small, heated graphite tube for a longer period, thereby increasing the absorption signal. nemi.govresearchgate.net Interferences can arise from the sample matrix, but these can often be mitigated through the use of matrix modifiers, background correction techniques (e.g., Zeeman effect), and optimization of instrumental parameters. nemi.govoiv.int

Atomic Fluorescence Spectrometry (AFS) is another sensitive technique that measures the light emitted (fluorescence) by atoms that have been excited by a radiation source. psanalytical.comslideshare.net Like AAS, it requires an atomization step. An intense light source excites the nickel atoms, which then de-excite by emitting light at a characteristic wavelength. The intensity of this fluorescence is directly proportional to the concentration of the analyte. AFS is known for its high sensitivity and low detection limits, often surpassing those of AAS, due to the very low background signal. However, potential interferences can include scattering of the incident radiation by matrix components and quenching of the fluorescence signal. slideshare.netnanoqam.ca

Table 2: Comparison of AAS and AFS for Nickel Detection

| Technique | Atomization Method | Typical Detection Limit | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Flame AAS | Air-Acetylene Flame | ~100 µg/L nemi.gov | Simple, low cost, rapid | Lower sensitivity, matrix interferences |

| GFAAS | Graphite Furnace | 1 - 25 µg/L nemi.gov | High sensitivity, small sample volume | Slower analysis, more complex |

X-ray Fluorescence (XRF) Spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. spectroscopyonline.comnih.gov It works by irradiating a sample with high-energy X-rays, which causes the atoms in the sample to eject inner-shell electrons. Electrons from higher energy shells then fill the vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element. By measuring the energy and intensity of these emitted X-rays, the elemental composition can be determined.

XRF is particularly useful for the analysis of solid samples of this compound without requiring sample dissolution. thermofisher.com Portable XRF (pXRF) analyzers allow for rapid, on-site screening and quality control. geoscienceworld.orgevidentscientific.com For more precise laboratory analysis, Wavelength Dispersive XRF (WDXRF) offers higher resolution and lower detection limits. thermofisher.com XRF mapping capabilities can also provide valuable information on the homogeneity and spatial distribution of nickel within a solid sample or on a surface. thermofisher.com

Laser Ablation-Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) combines the spatial resolution of a laser with the high sensitivity of ICP-MS. nasa.govappliedspectra.com A focused, high-energy laser beam is used to ablate a small amount of material from the surface of a solid sample. nasa.gov The ablated material forms an aerosol that is transported by a carrier gas into an ICP-MS for analysis. goldschmidt.info

This technique is exceptionally powerful for mapping the spatial distribution of nickel in a sample of this compound or in a matrix where it has been incorporated. lu.se By scanning the laser across the sample surface, a detailed elemental map can be generated with a spatial resolution typically in the micrometer range. nasa.govacs.org LA-ICP-MS preserves the spatial context of the analysis, providing insights that are lost with bulk analysis techniques that require sample homogenization. nasa.gov

Speciation Analysis of Nickel in Environmental Matrices for Research Purposes

Nickel speciation analysis is the process of identifying and quantifying the different chemical forms of nickel in a sample. This is critically important for research purposes, as the bioavailability, mobility, and toxicity of nickel are highly dependent on its chemical form. mdpi.com In environmental matrices like soil and water, nickel can exist as the free hydrated ion (Ni²⁺), or it can be complexed with inorganic ligands or dissolved organic matter (DOM). researchgate.netnih.gov

This compound represents an organically bound form of nickel. Understanding its fate in environmental systems requires analytical methods that can distinguish it from other nickel species. Research often involves separating different fractions of nickel based on their lability or chemical properties. For instance, techniques like Donnan dialysis can be used to measure the free Ni²⁺ activity in soil pore waters. nih.gov A common research approach involves operational fractionation schemes, where a sample is subjected to a series of chemical extractions of increasing strength to isolate nickel associated with different environmental compartments (e.g., water-soluble, exchangeable, bound to organic matter). scirp.orgresearchgate.net

The analysis of these fractions is typically performed by sensitive elemental techniques like GFAAS or ICP-MS. scirp.org Coupling separation techniques, such as liquid chromatography, with elemental detectors (e.g., HPLC-ICP-MS) allows for the direct separation and quantification of different nickel species. scirp.org In the context of this compound research, these methods could be used to track its persistence, transformation, and partitioning in simulated environmental systems.

Table 3: Common Nickel Species in Environmental Matrices

| Nickel Species | Description | Environmental Relevance |

|---|---|---|

| Free Nickel Ion (Ni²⁺) | The hydrated, aquated form of nickel. | Considered the most bioavailable and potentially toxic form. researchgate.net |

| Organically Complexed Ni | Nickel bound to dissolved organic matter like humic and fulvic acids. | Mobility and bioavailability are altered; generally less bioavailable than the free ion. researchgate.netnih.gov |

Chromatographic and Other Separation-Based Analytical Techniques

While elemental techniques focus on the metal component, chromatographic methods are essential for analyzing the organic portion of the metal-fatty acid complex.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, particularly fatty acids. researchgate.netnih.gov To analyze the palmitate component of this compound, it is first necessary to cleave the fatty acid from the nickel ion and convert it into a more volatile form, typically a fatty acid methyl ester (FAME). nih.govs4science.at This derivatization process, often achieved through transesterification using reagents like methanolic boron trifluoride or sodium methoxide, is a critical step for successful GC analysis. s4science.at

The resulting FAME mixture is injected into the gas chromatograph, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. s4science.at The separated components then enter the Flame Ionization Detector. In the FID, the organic compounds are pyrolyzed in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms entering the detector.

GC-FID is highly reliable for quantifying FAMEs due to its stability, wide linear range, and consistent response for hydrocarbons. nih.govnih.gov By comparing the retention time of the analyte peak to that of a known palmitic acid methyl ester standard, the fatty acid can be identified. Quantification is achieved by comparing the peak area to that of an internal standard or by using an external calibration curve. s4science.atsciopen.com This method allows for the verification of the purity of the fatty acid component in the this compound complex and can be used to study its decomposition or reaction products. researchgate.net

Table 4: Typical GC-FID Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Setting/Condition |

|---|---|

| Column | Highly polar capillary column (e.g., biscyanopropyl polysiloxane) s4science.at |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 240°C) |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of non-volatile and thermally sensitive compounds, such as metal fatty acid complexes. In the context of Nickel(II) palmitate, which is a metal soap, HPLC methods are often adapted from well-established procedures for free fatty acids and other metal carboxylates. Due to the inherent low water solubility of Nickel(II) palmitate, sample preparation and the choice of chromatographic mode are critical for successful analysis.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of fatty acids and their derivatives. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the long hydrocarbon chain of the palmitate ligand and the stationary phase.

A significant challenge in the HPLC analysis of metal soaps like Nickel(II) palmitate is their limited solubility in typical mobile phases and their lack of a strong chromophore for UV-Vis detection. To address this, a common strategy involves a derivatization step. The metal soap can be converted into a more soluble and UV-active form. For instance, the complex can be dissociated, and the liberated palmitic acid can be esterified with a UV-active labeling agent, such as 2,4'-dibromoacetophenone. This allows for sensitive detection.

An alternative approach is to employ a mobile phase that can accommodate the metal complex directly. This might involve the use of organic solvents with additives that enhance solubility and prevent on-column dissociation. The choice of detector is also crucial; while UV-Vis detection is common after derivatization, other detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (MS) can be used for the direct analysis of the underivatized complex.

A typical HPLC method for the analysis of the palmitate component of Nickel(II) palmitate after derivatization would involve a C18 column and a gradient elution. The mobile phase could consist of a mixture of acetonitrile and water, with the proportion of acetonitrile increasing over the course of the analysis to elute the highly non-polar derivatized palmitic acid.

Table 1: Illustrative HPLC Parameters for the Analysis of Palmitic Acid Derived from Nickel(II) Palmitate (Post-Derivatization)

| Parameter | Value |

| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV-Vis at 260 nm (after derivatization) |

| Injection Volume | 20 µL |

Voltammetric Methods for Electrochemical Characterization

Voltammetric techniques are powerful electrochemical methods used to investigate the redox properties of chemical species. For metal complexes like Nickel(II) palmitate, cyclic voltammetry (CV) is a particularly valuable tool. CV can provide information on the oxidation and reduction potentials of the nickel center and can shed light on the electronic communication between the metal ion and the carboxylate ligands.

The electrochemical behavior of Nickel(II) palmitate is typically studied in a non-aqueous solvent, such as dimethylformamide (DMF) or acetonitrile, containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6). A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

While specific voltammetric data for Nickel(II) palmitate is not extensively reported in the literature, studies on analogous long-chain metal carboxylates, such as bimetallic paddlewheel complexes containing nickel, provide insight into the expected electrochemical behavior. For example, a study on a mixed-metal Pd(II)-Ni(II) decanoate complex revealed distinct redox events associated with the metal centers.

In a hypothetical cyclic voltammogram of Nickel(II) palmitate, one would expect to observe redox processes associated with the Ni(II)/Ni(III) couple. The potential at which this occurs can be influenced by the nature of the fatty acid ligand. The long, electron-donating alkyl chain of the palmitate ligand would be expected to influence the electron density at the nickel center, thereby affecting its redox potential.

The reversibility of the redox processes can also be assessed from the cyclic voltammogram. A reversible process is characterized by a peak potential separation (ΔEp) between the anodic and cathodic peaks of approximately 59/n mV (where n is the number of electrons transferred). Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics, which may be influenced by factors such as structural rearrangements of the complex upon oxidation or reduction.

Table 2: Hypothetical Voltammetric Data for Nickel(II) Palmitate in a Non-Aqueous Solvent

| Parameter | Description |

| Epa (Anodic Peak Potential) | Potential at which oxidation of Ni(II) to Ni(III) occurs. |

| Epc (Cathodic Peak Potential) | Potential at which reduction of Ni(III) back to Ni(II) occurs. |

| Ipa (Anodic Peak Current) | Current corresponding to the oxidation process. |

| Ipc (Cathodic Peak Current) | Current corresponding to the reduction process. |

| ΔEp (Epa - Epc) | Peak separation, indicative of the reversibility of the redox couple. |

Further electrochemical studies, such as square wave voltammetry or differential pulse voltammetry, could be employed for more sensitive detection and quantitative analysis of Nickel(II) palmitate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Nickel(2+) palmitate, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is typically synthesized via salt metathesis, where nickel salts (e.g., NiCl₂) react with sodium palmitate. Key steps include stoichiometric control (molar ratios), solvent selection (e.g., ethanol/water mixtures for solubility), and purification via recrystallization. Reproducibility requires rigorous documentation of reaction conditions (temperature, pH, stirring rate) and characterization using FTIR (to confirm carboxylate coordination), elemental analysis (Ni²⁺ content), and thermogravimetric analysis (TGA) for purity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Essential techniques include:

- XRD : Confirm crystalline structure and compare with reference databases (e.g., ICDD PDF-4+).

- DSC/TGA : Assess thermal stability and decomposition profiles.

- Solubility tests : Use polar/non-polar solvents to determine colloidal behavior.

- FTIR/UV-Vis : Identify coordination modes of palmitate ligands to Ni²⁺ .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported catalytic activity of this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual chloride) or ligand packing density. Strategies include:

- Controlled synthesis : Use chelating agents (e.g., EDTA) to minimize side reactions.

- Surface analysis : Apply XPS or SEM-EDS to quantify surface Ni²⁺ vs. bulk composition.

- Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions (temperature, substrate concentration) .

Q. How can researchers investigate the role of this compound in TLR4-mediated inflammatory pathways?

- Methodological Answer :

- In vitro assays : Use HEK293-TLR4 reporter cells to measure NF-κB activation (luciferase assay) with/without palmitate.

- Control experiments : Compare responses to Ni²⁺ alone vs. Ni²⁺-palmitate complexes to isolate ligand-specific effects.

- Competitive binding : Introduce LPS antagonists (e.g., Eritoran) to confirm TLR4 interaction specificity .

- Interdisciplinary Integration: Pair biochemical assays with spectroscopic analysis (e.g., circular dichroism) to correlate structural changes in TLR4 with activity .

Q. What methodologies optimize this compound for hybrid material applications (e.g., nanocomposites)?

- Methodological Answer :

- Surface functionalization : Modify palmitate ligands with thiol or amine groups to enhance polymer compatibility.

- Dispersion stability : Use surfactants (e.g., CTAB) or sonication to prevent aggregation in matrices.

- Mechanical testing : Apply nanoindentation or tensile testing to assess composite durability .

Data Analysis & Validation

Q. How should researchers address variability in thermal decomposition data for this compound?

- Methodological Answer :

- Standardize protocols : Use identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) across replicates.

- Statistical analysis : Apply ANOVA to determine if variability stems from instrumental error or sample heterogeneity.

- Reference materials : Compare with Ni²⁺ stearate or laurate analogs to identify ligand-length-dependent trends .

Q. What frameworks guide critical evaluation of literature on this compound’s environmental impact?

- Methodological Answer : Use the FLOAT framework :

- F ocus: Narrow scope to specific endpoints (e.g., aquatic toxicity).

- L iterature: Prioritize primary studies in databases like SciFinder or Web of Science, filtering by peer-reviewed journals.

- O utcomes: Compare LC50 values across species (e.g., Daphnia vs. algae).

- A nalysis: Use meta-analysis tools to resolve conflicting data.

- T imeframe: Limit to studies post-2010 to reflect current regulatory standards .

Experimental Design

Q. What controls are essential when studying this compound’s reactivity in oxidation reactions?

- Methodological Answer :

- Negative controls : Reactions without catalyst or with Ni²⁺ salts alone.

- Leaching tests : Filter catalysts mid-reaction to confirm heterogeneous vs. homogeneous mechanisms.

- Isotopic labeling : Use ¹⁸O₂ to trace oxygen incorporation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.